molecular formula C25H26N2O2 B276071 (4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE

Katalognummer: B276071
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: XDPPXXSXSZECJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE is a chemical compound with the molecular formula C25H26N2O2 and a molecular weight of 386.5 g/mol. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzhydryl group and a methoxyphenyl group.

Vorbereitungsmethoden

The preparation of (4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE typically involves the reaction of benzhydrylpiperazine with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the benzhydryl group.

Wissenschaftliche Forschungsanwendungen

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE can be compared with similar compounds such as:

    (4-Benzhydrylpiperazin-1-yl)-(4-chlorophenyl)methanone: This compound has a similar structure but with a chlorine atom instead of a methoxy group, leading to different chemical and biological properties.

    (4-Benzhydrylpiperazin-1-yl)-(4-nitrophenyl)methanone:

    (4-Benzhydrylpiperazin-1-yl)-(4-hydroxyphenyl)methanone:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C25H26N2O2

Molekulargewicht

386.5 g/mol

IUPAC-Name

(4-benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H26N2O2/c1-29-23-14-12-22(13-15-23)25(28)27-18-16-26(17-19-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3

InChI-Schlüssel

XDPPXXSXSZECJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.